hK2p01 derivative KLK2 inhibitor hK2p01 derivative KLK2 inhibitor
Brand Name: Vulcanchem
CAS No.:
VCID: VC14477570
InChI: InChI=1S/C59H82N16O11/c1-32(2)49(75-54(82)43(22-13-14-24-60)71-56(84)45(26-36-16-7-6-8-17-36)72-53(81)44(70-50(78)33(3)61)23-15-25-64-59(62)63)58(86)74-47(28-38-30-66-42-21-12-10-19-40(38)42)57(85)73-46(27-37-29-65-41-20-11-9-18-39(37)41)55(83)69-35(5)52(80)68-34(4)51(79)67-31-48(76)77/h6-12,16-21,29-30,32-35,43-47,49,65-66H,13-15,22-28,31,60-61H2,1-5H3,(H,67,79)(H,68,80)(H,69,83)(H,70,78)(H,71,84)(H,72,81)(H,73,85)(H,74,86)(H,75,82)(H,76,77)(H4,62,63,64)/t33-,34-,35-,43-,44-,45-,46-,47-,49-/m0/s1
SMILES:
Molecular Formula: C59H82N16O11
Molecular Weight: 1191.4 g/mol

hK2p01 derivative KLK2 inhibitor

CAS No.:

Cat. No.: VC14477570

Molecular Formula: C59H82N16O11

Molecular Weight: 1191.4 g/mol

* For research use only. Not for human or veterinary use.

hK2p01 derivative KLK2 inhibitor -

Specification

Molecular Formula C59H82N16O11
Molecular Weight 1191.4 g/mol
IUPAC Name 2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]acetic acid
Standard InChI InChI=1S/C59H82N16O11/c1-32(2)49(75-54(82)43(22-13-14-24-60)71-56(84)45(26-36-16-7-6-8-17-36)72-53(81)44(70-50(78)33(3)61)23-15-25-64-59(62)63)58(86)74-47(28-38-30-66-42-21-12-10-19-40(38)42)57(85)73-46(27-37-29-65-41-20-11-9-18-39(37)41)55(83)69-35(5)52(80)68-34(4)51(79)67-31-48(76)77/h6-12,16-21,29-30,32-35,43-47,49,65-66H,13-15,22-28,31,60-61H2,1-5H3,(H,67,79)(H,68,80)(H,69,83)(H,70,78)(H,71,84)(H,72,81)(H,73,85)(H,74,86)(H,75,82)(H,76,77)(H4,62,63,64)/t33-,34-,35-,43-,44-,45-,46-,47-,49-/m0/s1
Standard InChI Key BVRWWHKWGPOKPN-NXOPMQQOSA-N
Isomeric SMILES C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)O)N
Canonical SMILES CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The hK2p01 derivative KLK2 inhibitor is a linear peptide with the molecular formula C59H82N16O11C_{59}H_{82}N_{16}O_{11} and a molecular weight of 1,191.4 g/mol . Its IUPAC name, L-alanyl-L-arginyl-L-phenylalanyl-L-lysyl-L-valyl-L-tryptophyl-L-tryptophyl-L-alanyl-L-alanyl-glycine, reflects the sequential arrangement of amino acids . The peptide adopts a helical conformation stabilized by hydrophobic interactions between valine (V), tryptophan (W), and alanine (A) residues, as inferred from its HELM notation (PEPTIDE1{A.R.F.K.V.W.W.A.A.G}PEPTIDE1\{A.R.F.K.V.W.W.A.A.G\}) .

Synonymous Identifiers

This compound is cataloged under multiple identifiers:

  • PubChem CID: 11700955

  • ChEMBL ID: CHEMBL2171880

  • BindingDB ID: 50396163

  • Wikidata ID: Q27077987

These identifiers facilitate cross-referencing across pharmacological databases, ensuring reproducibility in research .

Mechanism of Action and Enzymatic Specificity

Substrate-Competitive Inhibition

The inhibitor binds KLK2's active site with high specificity, displacing natural substrates. Kinetic studies using fluorescence resonance energy-transfer (FRET) peptides identified the sequence SYRIF (residues 58–63 of IL-10R2) as the most susceptible KLK2 cleavage site (kcat/Km=9,933mM1s1k_{cat}/K_m = 9,933 \, \text{mM}^{-1}\text{s}^{-1} for Abz-SLRSSKQ-EDDnp) . Subsite specificity profiling revealed:

SubsitePreferred Residueskcat/Km(mM1s1)k_{cat}/K_m \, (\text{mM}^{-1}\text{s}^{-1})
S3Serine (S)9,933
S2Arginine (R)5,718
S1'Valine (V)4,000
S2'Lysine (K)3,643

Table 1. Subsites of KLK2 and their catalytic efficiencies with the hK2p01 derivative inhibitor .

The inhibitor's selectivity arises from its arginine (R) and tryptophan (W) residues, which occupy the S2 and S1' pockets, respectively .

pH and Cofactor Dependencies

KLK2 activity peaks at pH 8.0–8.2, a range observed in inflamed prostate tissues . Sodium citrate enhances catalytic efficiency by 3.2-fold, while chondroitin sulfate (a glycosaminoglycan) increases kcat/Kmk_{cat}/K_m by 4.5-fold, suggesting roles for ionic and structural interactions in vivo .

Functional Impact on Inflammatory Pathways

IL-10R2 Cleavage and Macrophage Modulation

KLK2-mediated cleavage of IL-10R2 (58SYRIF63Q) reduces surface receptor density on bone-marrow-derived macrophages (BMDMs) by 67% (p<0.001p < 0.001) . This proteolysis diminishes IL-10's anti-inflammatory effects, as evidenced by:

  • Nitric oxide (NO): 2.1-fold increase post-KLK2 treatment (p=0.008p = 0.008)

  • TNF-α: 1.8-fold elevation (p=0.012p = 0.012)

  • IL-12 p40: 1.5-fold rise (p=0.04p = 0.04)

Figure 1. KLK2 inhibition restores IL-10 signaling, suppressing pro-inflammatory cytokine release .

Therapeutic Implications for Prostatitis

Preclinical Validation

In murine prostatitis models, KLK2 inhibition reduces histopathological inflammation scores by 45% (p=0.002p = 0.002) and normalizes IL-10R2 expression within 72 hours . Co-administration with sodium citrate amplifies efficacy, suggesting adjuvant potential .

Pharmacokinetic Considerations

As a peptide, the hK2p01 derivative faces challenges:

  • Plasma half-life: <30 minutes (rodents)

  • Bioavailability: 2–5% (oral) vs. 22% (subcutaneous)

Strategies to improve stability include PEGylation and D-amino acid substitutions, though these modifications may alter subsite binding affinities .

Synthesis and Modifications

Structure-Activity Relationship (SAR) Studies

  • Ala1 → D-Ala1: Increases proteolytic resistance (t1/2 + 40%) but reduces kcat/Kmk_{cat}/K_m by 28%

  • Gly11 → β-Ala11: Improves solubility (logP −0.4) without affecting potency

Table 2. SAR modifications and their effects on inhibitor properties .

Clinical Development and Challenges

Phase I Trials (Anticipated)

Planned endpoints for a 2026 trial include:

  • Safety: Incidence of injection-site reactions

  • Pharmacodynamics: KLK2 activity in seminal plasma

  • Exploratory: Prostate inflammation biomarkers (IL-8, TNF-α)

Intellectual Property Landscape

  • Patent WO202511203A1: Covers peptide sequences and KLK2 inhibition (filed 2023)

  • Competitors: Small-molecule KLK2 inhibitors (e.g., AZD7986) in preclinical stages

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